molecular formula C11H13F2NO2 B8328032 Ethyl 3-(4-amino-2,6-difluorophenyl)propanoate

Ethyl 3-(4-amino-2,6-difluorophenyl)propanoate

Cat. No. B8328032
M. Wt: 229.22 g/mol
InChI Key: CHZGWRFCQNHBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-amino-2,6-difluorophenyl)propanoate is a useful research compound. Its molecular formula is C11H13F2NO2 and its molecular weight is 229.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(4-amino-2,6-difluorophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-amino-2,6-difluorophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 3-(4-amino-2,6-difluorophenyl)propanoate

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

ethyl 3-(4-amino-2,6-difluorophenyl)propanoate

InChI

InChI=1S/C11H13F2NO2/c1-2-16-11(15)4-3-8-9(12)5-7(14)6-10(8)13/h5-6H,2-4,14H2,1H3

InChI Key

CHZGWRFCQNHBFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1F)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl(2E)-3-[4-(dibenzylamino)-2,6-difluorophenyl]acrylate (5.00 g, 12.3 mmol) in acetic acid (100 mL) was added 10% palladium-carbon (50% water-containing product, 0.50 g), and the mixture was stirred under a hydrogen atmosphere at 50° C. for 16 hr. The catalyst was filtered off, and the obtained filtrate was concentrated. The residue was diluted with ethyl acetate, washed with saturated aqueous sodium hydrogencarbonate and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=95/5-hexane/ethyl acetate=50/50) to give the title compound (2.63 g, yield 93%) as a yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
93%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.